molecular formula C17H19FN2O3S B11160809 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B11160809
M. Wt: 350.4 g/mol
InChI Key: YCFOBXORKLGKJF-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a fluorophenyl group, and a thiolane ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group and the thiolane ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving the pyrrolidine ring or fluorophenyl group.

    Medicine: It has potential as a therapeutic agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H19FN2O3S/c18-13-3-1-11(2-4-13)5-7-20-10-12(9-15(20)21)16(22)19-14-6-8-24-17(14)23/h1-4,12,14H,5-10H2,(H,19,22)

InChI Key

YCFOBXORKLGKJF-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F

Origin of Product

United States

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